1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]-
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Overview
Description
1-((4-Nitrophenyl)amino)-1H-pyrrole-2,5-dione is a chemical compound characterized by the presence of a nitrophenyl group attached to an amino group, which is further connected to a pyrrole-2,5-dione structure
Preparation Methods
The synthesis of 1-((4-Nitrophenyl)amino)-1H-pyrrole-2,5-dione typically involves the reaction of 4-nitroaniline with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of 4-nitroaniline with maleic anhydride: This step involves heating the reactants in a suitable solvent, such as acetic acid, to facilitate the formation of the intermediate product.
Cyclization: The intermediate product undergoes cyclization to form the final compound, 1-((4-Nitrophenyl)amino)-1H-pyrrole-2,5-dione.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-((4-Nitrophenyl)amino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate.
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions, where substituents such as halogens can be introduced.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((4-Nitrophenyl)amino)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is explored for drug development. Its derivatives are tested for efficacy and safety in preclinical studies.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-((4-Nitrophenyl)amino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anticancer properties could be linked to its ability to induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
1-((4-Nitrophenyl)amino)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
4-Nitroaniline: While 4-nitroaniline contains a nitro group attached to an aniline structure, 1-((4-Nitrophenyl)amino)-1H-pyrrole-2,5-dione has an additional pyrrole-2,5-dione moiety, which imparts different chemical properties and reactivity.
Maleic Anhydride Derivatives: Compounds derived from maleic anhydride, such as maleimides, share structural similarities with 1-((4-Nitrophenyl)amino)-1H-pyrrole-2,5-dione
Properties
IUPAC Name |
1-(4-nitroanilino)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-9-5-6-10(15)12(9)11-7-1-3-8(4-2-7)13(16)17/h1-6,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBZTNMEYOPIKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN2C(=O)C=CC2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484846 |
Source
|
Record name | 1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00484846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20970-39-2 |
Source
|
Record name | 1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00484846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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